2-(4-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole
Overview
Description
2-(4-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the class of benzimidazoles. This compound is characterized by the presence of a benzimidazole ring substituted with a 4-chlorophenyl group and a phenyl group. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Mechanism of Action
Target of Action
The primary targets of 2-(4-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole are likely to be similar to those of other imidazole derivatives. Imidazole derivatives have been found to bind with high affinity to multiple receptors . The principle targets of antiseizure drugs, for example, are voltage-gated ion channels permeable to sodium or calcium and synapses using the transmitter GABA .
Mode of Action
For instance, it may inhibit electrical discharge in the brain by interacting with GABA receptors .
Biochemical Pathways
For instance, they have been associated with the inhibition of various kinases and enzymes, as well as the induction of apoptosis and suppression of angiogenesis .
Pharmacokinetics
Imidazole is an ionizable compound that can render good pharmacokinetic properties to the compounds contained in it . It is likely that this compound would have similar properties.
Result of Action
Imidazole derivatives have been associated with a variety of effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole can be achieved through various synthetic routes. One common method involves the condensation of o-phenylenediamine with 4-chlorobenzaldehyde in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is isolated by recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave-assisted synthesis and catalytic methods can also be employed to optimize reaction conditions and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of benzimidazole derivatives with oxidized functional groups.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
2-(4-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-1H-imidazole
- 2-Phenylimidazole
- 4-(4-Fluorophenyl)-1H-imidazole
Uniqueness
2-(4-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit enhanced stability, selectivity, and potency in various applications .
Properties
IUPAC Name |
2-(4-chlorophenyl)-1-phenylbenzimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2/c20-15-12-10-14(11-13-15)19-21-17-8-4-5-9-18(17)22(19)16-6-2-1-3-7-16/h1-13H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIPUDGKVGCGPAS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2C4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90455565 | |
Record name | 2-(4-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90455565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2622-73-3 | |
Record name | 2-(4-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90455565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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